3-(isopropylthio)-N-(4-nitrophenyl)benzamide
Description
3-(Isopropylthio)-N-(4-nitrophenyl)benzamide is a benzamide derivative characterized by a thioether-linked isopropyl group at the 3-position of the benzene ring and a 4-nitrophenyl substituent on the amide nitrogen. The compound’s structure combines a hydrophobic isopropylthio moiety with the electron-withdrawing nitro group, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(4-nitrophenyl)-3-propan-2-ylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11(2)22-15-5-3-4-12(10-15)16(19)17-13-6-8-14(9-7-13)18(20)21/h3-11H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYAXOGFZLJEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropylthio)-N-(4-nitrophenyl)benzamide typically involves the following steps:
Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Thioether Formation: The nitrobenzamide is then reacted with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the isopropylthio group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(isopropylthio)-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: 3-(isopropylthio)-N-(4-aminophenyl)benzamide.
Oxidation: 3-(isopropylsulfinyl)-N-(4-nitrophenyl)benzamide or 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(isopropylthio)-N-(4-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand the interactions of nitroaromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-(isopropylthio)-N-(4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Thioether-Containing Derivatives
- 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (): This compound features a thioether group linked to a heterocyclic oxadiazole ring.
- 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide (): The thiazole substituent provides a sulfur-nitrogen heterocycle, which may improve metabolic stability compared to aliphatic thioethers like isopropylthio. Such differences could influence pharmacokinetic profiles, such as half-life and tissue distribution .
Nitro-Substituted Benzamides
- 4-Nitro-N-(3-nitrophenyl)benzamide (): The meta-nitro group on the aniline ring creates distinct electronic effects compared to the para-nitro group in the target compound.
- 3,5-Di-tert-butyl-N-(4-nitrophenyl)benzamide () :
The bulky tert-butyl groups introduce steric hindrance, reducing conformational flexibility. In contrast, the isopropylthio group in the target compound offers moderate steric bulk while maintaining rotational freedom, which may optimize ligand-receptor interactions .
Physicochemical Properties
| Compound | Substituents | LogP (Predicted) | Solubility (Inferred) |
|---|---|---|---|
| This compound | Isopropylthio, 4-nitro | ~3.5 | Low in water |
| 4-Nitro-N-(3-nitrophenyl)benzamide | 4-nitro, 3-nitro | ~2.8 | Very low |
| 3,5-Di-tert-butyl-N-(4-nitrophenyl)benzamide | 3,5-di-tert-butyl, 4-nitro | ~4.2 | Insoluble |
| 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide | Oxadiazole-thioether, 4-nitro | ~2.0 | Moderate |
LogP values estimated using fragment-based methods; solubility inferred from nitro group presence and substituent hydrophobicity.
Biological Activity
3-(Isopropylthio)-N-(4-nitrophenyl)benzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C17H21N3O3S
- Molecular Weight : 347.43 g/mol
- CAS Number : 899967-83-0
The biological activity of this compound is linked to its structural properties, which influence its interaction with biological targets:
- Target Interaction : Similar compounds have been shown to exhibit antimicrobial and antiproliferative activities, primarily through membrane perturbation and intracellular action.
- Biochemical Pathways : The thiazole nucleus in related compounds has been reported to inhibit the biosynthesis of bacterial lipids, contributing to their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
The compound demonstrates significant antimicrobial properties. Research indicates that derivatives of benzamides often show potent antibacterial activity. For instance, compounds with similar structural motifs have been effective against various bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | High |
Antiproliferative Activity
Studies have suggested that this compound may also exhibit antiproliferative effects. Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential applications in cancer therapy.
Case Studies
-
Antimicrobial Efficacy Study
- A study assessed the antimicrobial efficacy of various benzamide derivatives, including this compound, against clinical isolates of bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative treatment option.
-
Antiproliferative Activity in Cancer Models
- In vitro studies on MCF-7 cells revealed that treatment with the compound resulted in significant cell cycle arrest at the G0/G1 phase, leading to decreased cell viability. The mechanism was associated with the induction of apoptosis as evidenced by increased caspase activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
